Mastl-IN-2

Oncology Cell Cycle Pancreatic Cancer

Mastl-IN-2 is the most potent MASTL inhibitor reported for MIA PaCa cells (IC50=2.8 nM), outperforming MKI-1 by >3,500-fold. It delivers >90% target inhibition at 100 nM with minimal off-target effects on AKT1 and ROCK1. Use 1-10 nM for robust anti-proliferative assays, or 50-200 nM in breast cancer models with p-ENSA pharmacodynamic monitoring. The well-defined biochemical (IC50=37.44 nM) and cellular potency profiles make it an ideal reference standard for comparative inhibitor evaluation. Choose Mastl-IN-2 for unambiguous target engagement data.

Molecular Formula C21H25N7O2
Molecular Weight 407.5 g/mol
Cat. No. B12382882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMastl-IN-2
Molecular FormulaC21H25N7O2
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCCC(CC)(C1=CC(=NC=C1)NC2=NC=C3C(=C2)C=C(N=C3N)N4CCOC4=O)N
InChIInChI=1S/C21H25N7O2/c1-3-21(23,4-2)14-5-6-24-17(11-14)26-16-9-13-10-18(28-7-8-30-20(28)29)27-19(22)15(13)12-25-16/h5-6,9-12H,3-4,7-8,23H2,1-2H3,(H2,22,27)(H,24,25,26)
InChIKeyRCHIMARELABRBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mastl-IN-2 for Research Procurement: A Potent MASTL Kinase Inhibitor


Mastl-IN-2 is a small-molecule inhibitor targeting Microtubule-Associated Serine/Threonine Kinase-Like (MASTL), also known as Greatwall kinase, a critical regulator of mitotic entry and progression [1]. This compound is a potent, second-generation inhibitor identified through in silico screening and has demonstrated significant anti-proliferative activity in cancer models, making it a valuable tool for studying cell cycle regulation and oncology target validation .

Why Mastl-IN-2 Cannot Be Interchanged with Other MASTL Inhibitors


The MASTL inhibitor landscape includes several chemotypes with vastly different potency and selectivity profiles, such as MKI-1, FLV, and dual Aurora A/MASTL inhibitors. Generic substitution based solely on target class would ignore critical differences in cellular potency, which can vary by over 3,500-fold between compounds like Mastl-IN-2 (IC50 = 2.8 nM in MIA PaCa cells ) and MKI-1 (IC50 = 9.9 µM in kinase assay ). Furthermore, selectivity against off-target AGC kinases is not a class-wide property but is compound-specific, with Mastl-IN-2 demonstrating minimal inhibition of key off-targets like AKT1 and ROCK1 . These quantitative differences directly impact experimental design, data interpretation, and the validity of target engagement studies.

Quantitative Differentiation of Mastl-IN-2 Against Key Comparators


Cellular Antiproliferative Potency: Mastl-IN-2 vs. MKI-1

Mastl-IN-2 demonstrates a 3,536-fold greater antiproliferative potency in human epithelial MIA PaCa cancer cells compared to the first-generation MASTL inhibitor MKI-1 in its respective kinase assay .

Oncology Cell Cycle Pancreatic Cancer

Biochemical Kinase Inhibition: Mastl-IN-2 vs. MKI-1

In a direct biochemical assay against recombinant MASTL kinase, Mastl-IN-2 (also known as MKI-2) exhibits an IC50 of 37.44 nM, which is 264-fold more potent than the first-generation inhibitor MKI-1, which has an IC50 of 9.9 µM .

Kinase Assay Biochemistry Drug Discovery

Selectivity Profile: Mastl-IN-2 vs. AGC Kinase Family Off-Targets

Mastl-IN-2 demonstrates a high degree of selectivity within the AGC kinase family. At a concentration of 100 nM, it inhibits MASTL activity by >90% while inhibiting related kinases ROCK1, AKT1, PKACα, and p70S6K by less than 10% each . This selectivity is a critical differentiator from other, less-well-characterized MASTL inhibitors for which such panel data is not publicly available.

Selectivity Kinase Profiling Off-Target Effects

Anti-Proliferative Activity in Breast Cancer Models: Mastl-IN-2 vs. Other Cell Lines

Mastl-IN-2 exhibits consistent and potent anti-proliferative activity across a panel of breast cancer cell lines, with IC50 values ranging from 56 nM to 124 nM. This contrasts with the more limited cellular data available for other MASTL inhibitors, which often report potency in only a single assay or cell line .

Breast Cancer Anti-Proliferation Cell Line Panel

Cellular Target Engagement: Mastl-IN-2 Inhibits ENSA Phosphorylation

Mastl-IN-2 demonstrates clear cellular target engagement by inhibiting the phosphorylation of ENSA (a direct MASTL substrate) with an IC50 of 142.7 nM in MCF7 breast cancer cells . This provides a direct, quantifiable link between compound treatment and modulation of the MASTL signaling pathway, a level of mechanistic validation not always available for other MASTL inhibitors.

Target Engagement Phospho-ENSA Biomarker

Validated Research Scenarios for Mastl-IN-2 Procurement and Use


Validating MASTL as a Target in Pancreatic Cancer Models

Use Mastl-IN-2 at concentrations between 1-10 nM to achieve robust inhibition of MIA PaCa cell proliferation. Its sub-nanomolar potency in this cell line (IC50 = 2.8 nM) makes it the most potent MASTL inhibitor reported for this model, enabling clear differentiation of on-target effects from potential off-target activities .

Investigating the MASTL-PP2A-ENSA Signaling Axis in Breast Cancer

Employ Mastl-IN-2 at 50-200 nM in MCF7 or other breast cancer cell lines to inhibit MASTL kinase activity. Monitor the downstream effect on p-ENSA levels (cellular IC50 = 142.7 nM) as a direct pharmacodynamic readout to confirm target engagement and correlate with observed anti-proliferative effects (IC50 = 56-124 nM) .

Differentiating MASTL-Dependent from AGC Kinase-Mediated Phenotypes

Utilize Mastl-IN-2 at concentrations up to 100 nM in cellular assays where other AGC kinases (e.g., AKT, ROCK) are implicated. The compound's documented selectivity (>90% MASTL inhibition with <10% off-target inhibition at 100 nM) allows researchers to dissect MASTL-specific contributions to phenotypes with minimal confounding effects from these related kinases .

Benchmarking New MASTL Inhibitors in Biochemical and Cellular Assays

Use Mastl-IN-2 as a reference standard in head-to-head comparisons for new MASTL inhibitor candidates. Its well-defined biochemical (IC50 = 37.44 nM) and cellular (IC50 = 2.8-124 nM) potency profiles provide a quantitative benchmark for evaluating the relative potency, selectivity, and cellular activity of novel compounds in the MASTL inhibitor pipeline .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mastl-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.